4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
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Description
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C30H32N4O7S and its molecular weight is 592.67. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
The synthesis and evaluation of quinazoline derivatives, including compounds similar to the one , have shown promising antimicrobial properties. These compounds are designed to target various bacterial and viral infections, suggesting a wide-ranging application in combating infectious diseases. Specifically, the development of novel 3-sulphonamido-quinazolin-4(3H)-one derivatives has been reported to exhibit antiviral activities against respiratory and biodefense viruses, indicating significant potential in the treatment and management of viral infections (Selvam et al., 2007).
Anti-inflammatory and Analgesic Activities
Research into quinazoline derivatives has also explored their anti-inflammatory and analgesic effects. Compounds with structural similarities to the compound of interest have been synthesized and assessed for their ability to alleviate pain and reduce inflammation, making them potential candidates for the treatment of conditions characterized by these symptoms. For instance, studies have demonstrated that new 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring exhibit potent analgesic and anti-inflammatory activities, highlighting their therapeutic potential in managing pain and inflammation (Dewangan et al., 2016).
Anticancer Properties
Quinazoline derivatives have been extensively studied for their anticancer properties. These compounds have been found to inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. The design and synthesis of water-soluble analogues of quinazolin-4-one-based antitumor agents have shown enhanced cytotoxicity against cancer cell lines, suggesting that modifications to the quinazoline scaffold, similar to the compound , can lead to potent anticancer agents with novel biochemical characteristics (Bavetsias et al., 2002).
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O7S/c1-4-38-25-18-22(19-26(39-5-2)27(25)40-6-3)29-32-33-30(41-29)31-28(35)21-13-15-23(16-14-21)42(36,37)34-17-9-11-20-10-7-8-12-24(20)34/h7-8,10,12-16,18-19H,4-6,9,11,17H2,1-3H3,(H,31,33,35) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFOUVORPCJZHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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